3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide
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Overview
Description
3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide is a heterocyclic compound that combines the structural features of pyrimidine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide typically involves the annulation of the pyrimidine ring to the thiazole ring. One common method includes the reaction of 2,5-dichloropyrimidine with a thiazole derivative under specific conditions. The reaction often requires a base such as triethylamine and a solvent like dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can form additional rings through cyclization reactions, potentially leading to new heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrimidine ring, while oxidation and reduction can lead to changes in the oxidation state of the thiazole ring .
Scientific Research Applications
3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Pyrazolo[4,3-d]thiazines: These compounds also contain a fused thiazole ring and are studied for their medicinal properties.
Uniqueness
3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide is unique due to the presence of both pyrimidine and thiazole rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C11H7Cl2N3O2S |
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Molecular Weight |
316.2 g/mol |
IUPAC Name |
3-(2,5-dichloropyrimidin-4-yl)-2H-1,3-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C11H7Cl2N3O2S/c12-7-5-14-11(13)15-10(7)16-6-19(17,18)9-4-2-1-3-8(9)16/h1-5H,6H2 |
InChI Key |
CFVLLBWIPYZDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C2=CC=CC=C2S1(=O)=O)C3=NC(=NC=C3Cl)Cl |
Origin of Product |
United States |
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